5,11-Dodecadiynoic acid
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Overview
Description
5,11-dodecadiynoic acid is a medium-chain fatty acid.
Scientific Research Applications
1. Phenylation and Structural Applications
- Phenylation of the 5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane system, related to 5,11-Dodecadiynoic acid, demonstrates potential in creating varied structural analogues for chemical research and applications (Kozlowski, Broeke, & Grabowski, 1979).
2. Potential in Energy Storage
- Dodecanoic acid, closely related to this compound, has been studied for its use in latent heat energy storage, particularly in solar thermal applications. This highlights the potential of similar compounds in renewable energy technologies (Desgrosseilliers, Whitman, Groulx, & White, 2013).
3. Chemical Stability Studies
- The hydrolytic stability of RNA structures containing dodecaadenylic acid, a compound related to this compound, has been investigated, providing insights into the stability of genetic materials and the potential applications of similar compounds in biotechnology (Usher & McHale, 1976).
4. Liquid Crystal Formation
- Semifluorinated tapered monodendrons containing dodecyl groups, related to this compound, have been shown to form supramolecular columnar dendrimers, indicating applications in liquid crystal technology and materials science (Percec, Johansson, Ungar, & Zhou, 1996).
5. Development of Novel Materials
- The synthesis of fatty (co)polyamides from monomers including dodecanoic acid showcases the versatility of this compound analogues in creating advanced materials, particularly in UV powder coating applications (Rejaibi et al., 2015).
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
dodeca-5,11-diynoic acid |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h1H,3-6,9-11H2,(H,13,14) |
InChI Key |
MZZDCNPISCZAJH-UHFFFAOYSA-N |
SMILES |
C#CCCCCC#CCCCC(=O)O |
Canonical SMILES |
C#CCCCCC#CCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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